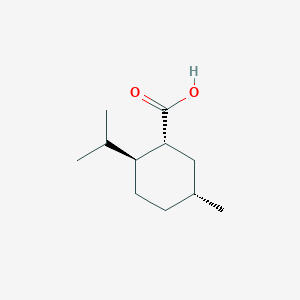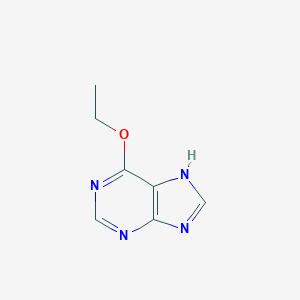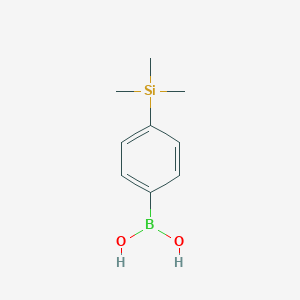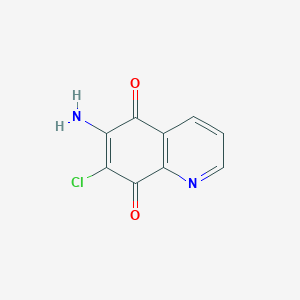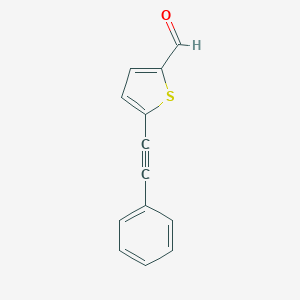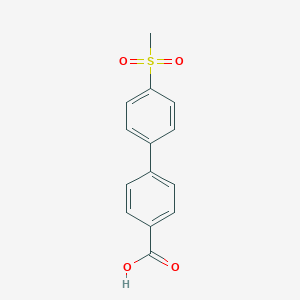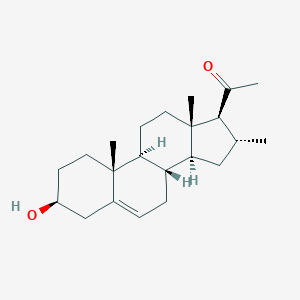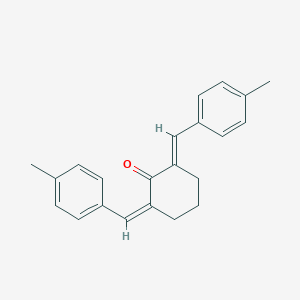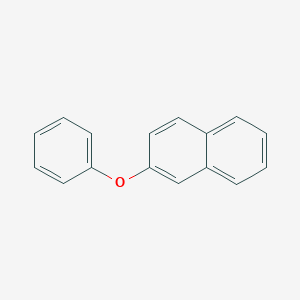
2-Phenoxy-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-naphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-naphthalene is not well understood. However, it is believed that it binds to metal ions and forms a complex, which results in a change in fluorescence intensity. The exact mechanism of this process is still under investigation.
Efectos Bioquímicos Y Fisiológicos
2-Phenoxy-naphthalene has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered harmful to humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Phenoxy-naphthalene is its high selectivity and sensitivity towards metal ions. It is also relatively easy to synthesize and can be used in a wide range of applications. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of 2-Phenoxy-naphthalene. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in the field of catalysis. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of 2-Phenoxy-naphthalene.
Métodos De Síntesis
The synthesis of 2-Phenoxy-naphthalene involves the reaction of 2-naphthol with phenyl magnesium bromide in the presence of a catalyst. The reaction yields 2-Phenoxy-naphthalene as a white crystalline solid with a melting point of 75-77°C.
Aplicaciones Científicas De Investigación
2-Phenoxy-naphthalene has been extensively used in scientific research due to its potential applications in various fields. It is primarily used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and as a building block for the synthesis of other organic compounds.
Propiedades
Número CAS |
19420-29-2 |
|---|---|
Nombre del producto |
2-Phenoxy-naphthalene |
Fórmula molecular |
C16H12O |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
2-phenoxynaphthalene |
InChI |
InChI=1S/C16H12O/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
Clave InChI |
IYDAQAZENRCVOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



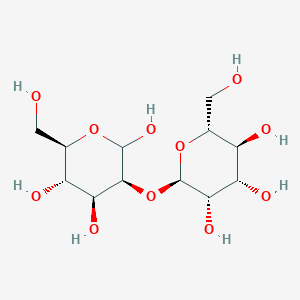
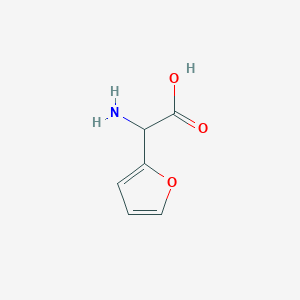
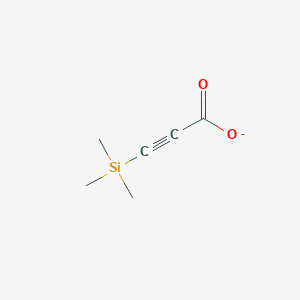
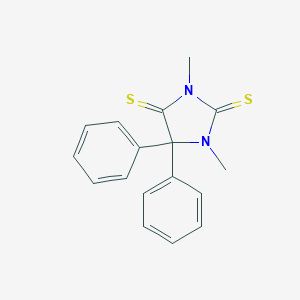
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
